molecular formula C19H19ClN6 B12221645 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Cat. No.: B12221645
M. Wt: 366.8 g/mol
InChI Key: QEFAJHIDZPJUJU-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Chemical Reactions Analysis

3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves the inhibition of CDK2, an enzyme critical for cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Compared to other pyrazolo[5,4-d]pyrimidine derivatives, 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its unique structural features and potent biological activities. Similar compounds include:

Properties

Molecular Formula

C19H19ClN6

Molecular Weight

366.8 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H19ClN6/c1-12-7-8-14(20)9-16(12)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

QEFAJHIDZPJUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5

Origin of Product

United States

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